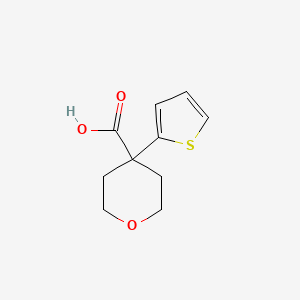

4-(Thiophen-2-yl)oxane-4-carboxylic acid

描述

BenchChem offers high-quality 4-(Thiophen-2-yl)oxane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-2-yl)oxane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-thiophen-2-yloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-9(12)10(3-5-13-6-4-10)8-2-1-7-14-8/h1-2,7H,3-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOZQWRYINSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597760 | |

| Record name | 4-(Thiophen-2-yl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880166-18-7 | |

| Record name | 4-(Thiophen-2-yl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 4-(thiophen-2-yl)oxane-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic route to 4-(thiophen-2-yl)oxane-4-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed synthesis is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. This document offers a detailed, step-by-step methodology, grounded in established chemical principles, and provides the necessary scientific rationale behind each procedural choice. The synthesis is structured in a multi-step sequence commencing with the formation of a key oxane intermediate, followed by a Grignard reaction with a thiophene moiety, and culminating in the final hydrolysis to the target carboxylic acid.

Introduction and Strategic Overview

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Molecules that incorporate both an oxane and a thiophene ring system are of particular interest due to the diverse pharmacological properties associated with these scaffolds. 4-(thiophen-2-yl)oxane-4-carboxylic acid represents a unique molecular architecture, and this guide outlines a strategic approach to its synthesis.

The core of our synthetic strategy involves the creation of a key intermediate, ethyl 4-oxotetrahydropyran-3-carboxylate. This intermediate provides the necessary electrophilic site for the introduction of the thiophene nucleophile. The overall synthetic pathway can be visualized as follows:

Caption: Proposed synthetic pathway for 4-(thiophen-2-yl)oxane-4-carboxylic acid.

Synthesis of the Key Oxane Intermediate

The initial phase of the synthesis focuses on the construction of the oxane ring system, incorporating a keto-ester functionality that is crucial for the subsequent Grignard reaction. This is achieved through a two-step sequence: a Michael addition followed by a Dieckmann condensation.

Step 1: Michael Addition to form 4-Oxa-1,7-pimelic acid diethyl ester

The synthesis commences with the Michael addition of ethyl hydroxypropanoate to ethyl acrylate. This reaction, conducted under basic conditions, forms the acyclic diester precursor required for the subsequent cyclization.

Experimental Protocol:

-

To a solution of ethyl hydroxypropanoate and ethyl acrylate in a suitable solvent, a base is added.

-

The reaction mixture is stirred at a controlled temperature to facilitate the conjugate addition.

-

Upon completion, the reaction is worked up by neutralization and extraction to yield 4-oxa-1,7-pimelic acid diethyl ester.

Step 2: Dieckmann Condensation to form Ethyl 4-oxotetrahydropyran-3-carboxylate

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, and it is a powerful tool for the formation of five- and six-membered rings.[1][2] In this step, 4-oxa-1,7-pimelic acid diethyl ester undergoes an intramolecular cyclization in the presence of a strong base to yield the target oxane intermediate.[3]

Experimental Protocol:

-

4-Oxa-1,7-pimelic acid diethyl ester is dissolved in an anhydrous, aprotic solvent.

-

A strong base, such as sodium ethoxide or potassium tert-butoxide, is added at low temperature.

-

The reaction is allowed to proceed, leading to the formation of the cyclic β-keto ester.

-

Acidic workup is performed to neutralize the reaction and afford the crude product, which is then purified.

Introduction of the Thiophene Moiety via Grignard Reaction

With the key oxane intermediate in hand, the next phase involves the introduction of the thiophene ring. This is accomplished through a Grignard reaction, a classic and highly effective method for carbon-carbon bond formation.

Step 3: Preparation of 2-Thienylmagnesium Bromide

The Grignard reagent is prepared by the reaction of 2-bromothiophene with magnesium metal in an ethereal solvent.

Experimental Protocol:

-

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.

-

A solution of 2-bromothiophene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise.

-

The reaction is initiated and maintained to ensure the formation of 2-thienylmagnesium bromide. The concentration of the Grignard reagent can be determined by titration.

Step 4: Grignard Reaction with Ethyl 4-oxotetrahydropyran-3-carboxylate

The nucleophilic 2-thienylmagnesium bromide attacks the electrophilic carbonyl carbon of the keto-ester intermediate. This reaction is expected to proceed with good chemoselectivity, favoring attack at the ketone over the ester.

Experimental Protocol:

-

A solution of ethyl 4-oxotetrahydropyran-3-carboxylate in anhydrous THF is cooled to a low temperature (e.g., -78 °C).

-

The freshly prepared solution of 2-thienylmagnesium bromide is added dropwise with careful temperature control.

-

The reaction is stirred for a specified period to ensure complete addition.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product, ethyl 4-hydroxy-4-(thiophen-2-yl)oxane-3-carboxylate, is isolated through extraction and purified by chromatography.

Final Hydrolysis to the Target Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ester functionality to the desired carboxylic acid.

Step 5: Hydrolysis of Ethyl 4-hydroxy-4-(thiophen-2-yl)oxane-3-carboxylate

The ester is saponified using a strong base, followed by acidification to yield the final product.

Experimental Protocol:

-

The ester from the previous step is dissolved in a mixture of an organic solvent (e.g., THF or ethanol) and water.

-

An excess of a strong base, such as lithium hydroxide or sodium hydroxide, is added.

-

The mixture is stirred at room temperature or with gentle heating until the hydrolysis is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

The reaction mixture is acidified with a dilute acid (e.g., HCl) to protonate the carboxylate.

-

The final product, 4-(thiophen-2-yl)oxane-4-carboxylic acid, is extracted with an organic solvent, dried, and purified, typically by recrystallization.

Characterization of the Final Product

The structure and purity of the synthesized 4-(thiophen-2-yl)oxane-4-carboxylic acid should be confirmed using a combination of spectroscopic and analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Summary

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

| 1 | Michael Addition | Ethyl hydroxypropanoate, Ethyl acrylate | Base (e.g., NaOEt) | 4-Oxa-1,7-pimelic acid diethyl ester |

| 2 | Dieckmann Condensation | 4-Oxa-1,7-pimelic acid diethyl ester | Strong Base (e.g., KOtBu) | Ethyl 4-oxotetrahydropyran-3-carboxylate |

| 3 | Grignard Formation | 2-Bromothiophene | Magnesium | 2-Thienylmagnesium Bromide |

| 4 | Grignard Reaction | Ethyl 4-oxotetrahydropyran-3-carboxylate, 2-Thienylmagnesium Bromide | - | Ethyl 4-hydroxy-4-(thiophen-2-yl)oxane-3-carboxylate |

| 5 | Hydrolysis | Ethyl 4-hydroxy-4-(thiophen-2-yl)oxane-3-carboxylate | Base (e.g., LiOH), Acid (e.g., HCl) | 4-(thiophen-2-yl)oxane-4-carboxylic acid |

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic route for the preparation of 4-(thiophen-2-yl)oxane-4-carboxylic acid. By leveraging well-established and reliable chemical transformations, including the Dieckmann condensation and the Grignard reaction, this methodology provides a clear and actionable pathway for the synthesis of this novel heterocyclic compound. The detailed protocols and strategic considerations presented herein are intended to empower researchers in the fields of organic and medicinal chemistry to access this and related molecular scaffolds for further investigation and application in drug discovery and development.

References

- Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. CN104496858A.

-

Dieckmann condensation. Wikipedia. [Link]

Sources

Technical Guide: Comprehensive Characterization of 4-(thiophen-2-yl)oxane-4-carboxylic acid

Introduction: The Significance of Thiophene-Containing Carboxylic Acids

Thiophene-based compounds are pivotal in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals. Their unique electronic and steric properties make them valuable scaffolds for designing molecules with specific biological activities. The introduction of a carboxylic acid functionality further enhances their potential, allowing for key interactions with biological targets and providing a handle for further synthetic modifications. The comprehensive characterization of novel thiophene carboxylic acids, such as 4-(thiophen-2-yl)oxane-4-carboxylic acid, is a critical step in the drug discovery pipeline, ensuring structural integrity, purity, and a thorough understanding of its physicochemical properties.

Proposed Synthesis and Rationale

A plausible synthetic route for 4-(thiophen-2-yl)oxane-4-carboxylic acid could involve a multi-step process, beginning with the construction of the oxane ring, followed by the introduction of the thiophene and carboxylic acid moieties. One potential approach is the alkylation of a suitable oxane precursor with a thiophene-containing nucleophile, followed by functional group manipulation to yield the final carboxylic acid. Understanding the synthetic pathway is crucial as it informs potential impurities and byproducts that may need to be identified and separated during characterization.

Caption: A generalized synthetic workflow for 4-(thiophen-2-yl)oxane-4-carboxylic acid.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of 4-(thiophen-2-yl)oxane-4-carboxylic acid are expected to be influenced by both the thiophene and carboxylic acid moieties. The following table provides predicted and comparative data based on the known properties of thiophene-2-carboxylic acid.[1][2][3]

| Property | Predicted/Comparative Value | Rationale/Reference |

| Molecular Formula | C₁₀H₁₂O₃S | - |

| Molecular Weight | 212.27 g/mol | - |

| Appearance | White to off-white solid | Based on thiophene-2-carboxylic acid.[1][2] |

| Melting Point (°C) | 130-150 (Predicted) | Higher than thiophene-2-carboxylic acid (125-127 °C) due to increased molecular weight and potential for different crystal packing.[1][2] |

| Solubility | Soluble in hot water, ethanol, ether; slightly soluble in chloroform.[1][2] | The carboxylic acid group confers some polarity and solubility in protic solvents. |

| pKa | ~3.5-4.5 (Predicted) | Similar to thiophene-2-carboxylic acid (pKa ~3.49).[2] |

Spectroscopic Characterization: Elucidating the Molecular Structure

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of 4-(thiophen-2-yl)oxane-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[4][5][6][7]

Predicted ¹H and ¹³C NMR Data:

The following tables outline the predicted chemical shifts (δ) for 4-(thiophen-2-yl)oxane-4-carboxylic acid, with assignments based on analogous thiophene derivatives.[4][5][8][9]

Table: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H5' | ~7.4 | dd | J₅',₄' ≈ 5.0, J₅',₃' ≈ 1.2 |

| Thiophene H3' | ~7.2 | dd | J₃',₄' ≈ 3.6, J₃',₅' ≈ 1.2 |

| Thiophene H4' | ~7.0 | dd | J₄',₅' ≈ 5.0, J₄',₃' ≈ 3.6 |

| Oxane CH₂ | 3.5 - 4.0 | m | - |

| Oxane CH₂ | 1.8 - 2.2 | m | - |

| Carboxylic Acid OH | >10.0 | br s | - |

Table: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

| Carboxylic Acid C=O | ~175-180 |

| Thiophene C2' | ~140-145 |

| Thiophene C5' | ~130-135 |

| Thiophene C3' | ~128-132 |

| Thiophene C4' | ~125-128 |

| Oxane C4 | ~75-80 |

| Oxane C-O | ~65-70 |

| Oxane C | ~30-40 |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0-2.0 s.

-

Spectral Width: ~12-15 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: ~220-240 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the signals in the ¹H spectrum.

-

Caption: A streamlined workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10][11][12][13][14][15][16]

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Description |

| Carboxylic Acid O-H | 2500-3300 | Strong, very broad |

| C-H (Thiophene) | ~3100 | Medium, sharp |

| C-H (Oxane) | 2850-2960 | Medium to strong, sharp |

| Carboxylic Acid C=O | 1700-1725 | Strong, sharp |

| C=C (Thiophene) | 1500-1600 | Medium |

| C-O (Carboxylic Acid) | 1210-1320 | Strong |

| C-O (Oxane) | 1050-1150 | Strong |

The broad O-H stretch is a hallmark of a carboxylic acid, often appearing as a wide absorption underlying the sharper C-H stretching bands.[12][14][16][17]

Experimental Protocol for FT-IR Analysis (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental contributions.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.[18][19][20][21][22]

Predicted Mass Spectrum Data (Electrospray Ionization - ESI):

-

Molecular Ion Peak ([M-H]⁻): In negative ion mode, the deprotonated molecule is expected at m/z 211.26.

-

Adducts: In positive ion mode, adducts such as [M+H]⁺ (m/z 213.28) or [M+Na]⁺ (m/z 235.26) may be observed.

-

Key Fragmentation Pathways:

-

Loss of CO₂ (44 Da) from the carboxylate anion.

-

Cleavage of the oxane ring.

-

Fragmentation of the thiophene ring.

-

Experimental Protocol for ESI-MS Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[23]

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

-

Instrument Parameters:

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and observe daughter ions.

-

Chromatographic Purity: Assessing Sample Integrity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a drug substance.[26][27][28][29]

General HPLC Method for Purity Assessment:

-

Column: A reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is typically suitable for aromatic carboxylic acids.[27]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the thiophene chromophore absorbs (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

Conclusion

The comprehensive characterization of 4-(thiophen-2-yl)oxane-4-carboxylic acid requires a synergistic application of spectroscopic and chromatographic techniques. While this guide provides a robust framework based on established scientific principles and data from analogous compounds, the specific experimental results will ultimately confirm the precise structure and purity of this novel molecule. The methodologies outlined herein represent the gold standard in the pharmaceutical industry for ensuring the quality and integrity of new chemical entities.

References

-

HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available from: [Link]

-

thiophene-2-carboxylic acid. ChemBK. Available from: [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available from: [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available from: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]

-

Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available from: [Link]

-

Study of thiophene inner shell photofragmentation. OSTI.GOV. Available from: [Link]

-

Table of Characteristic IR Absorptions. Scribd. Available from: [Link]

-

NMR Characterization of RNA Small Molecule Interactions. PMC - PubMed Central - NIH. Available from: [Link]

-

A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available from: [Link]

-

Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters. Available from: [Link]

-

Supplementary Information. Available from: [Link]

-

Sample preparation for FT-IR. Available from: [Link]

-

Determination of Carboxylic Acids from Plant Root Exudates by Ion Exclusion Chromatography with ESI-MS. ResearchGate. Available from: [Link]

-

Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. ResearchGate. Available from: [Link]

-

Thiophene-2-carboxylate. PubChem - NIH. Available from: [Link]

-

Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. PubMed. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

2-Thiophenecarboxylic acid. PubChem - NIH. Available from: [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Available from: [Link]

-

CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. ResearchGate. Available from: [Link]

-

Rapid screening of carboxylic acids from waste and surface waters by ESI-MS/MS using barium ion chemistry and on-line membrane sampling. VIURRSpace. Available from: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

-

What are the characteristic bands in an IR spectrum corresponding to a carboxylic acid?. Available from: [Link]

-

Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization. PMC - NIH. Available from: [Link]

-

NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance. Available from: [Link]

-

IR: carboxylic acids. Available from: [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]

-

Characterizing Small Molecules with NMR. News-Medical.Net. Available from: [Link]

-

Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Available from: [Link]

-

Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights. Available from: [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]

-

NMR spectroscopy of small molecules in solution. ResearchGate. Available from: [Link]

-

Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

-

Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones. NIH. Available from: [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available from: [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 3. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. scribd.com [scribd.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights - Housing Innovations [dev.housing.arizona.edu]

- 16. echemi.com [echemi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Study of thiophene inner shell photofragmentation (Journal Article) | ETDEWEB [osti.gov]

- 21. researchgate.net [researchgate.net]

- 22. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. helixchrom.com [helixchrom.com]

- 27. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 28. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to Thiophene-Substituted Oxane Derivatives: Elucidating Structure and Function

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry and drug development, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced biological activity and optimized physicochemical properties. Thiophene, an electron-rich five-membered aromatic heterocycle, is a cornerstone in numerous FDA-approved drugs, valued for its diverse biological attributes and its ability to act as a bioisostere for the phenyl group.[1] The oxane (tetrahydropyran) ring, a saturated six-membered oxygen-containing heterocycle, is prevalent in natural products and synthetic drugs, often imparting improved solubility and metabolic stability. The fusion of these two distinct heterocyclic systems gives rise to thiophene-substituted oxane derivatives, a class of compounds with significant potential in areas ranging from oncology to neurodegenerative disease.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of these hybrid molecules. As a Senior Application Scientist, the following sections are designed to move beyond mere data reporting, offering insights into the causal relationships between molecular structure and spectral output. The protocols and analyses presented herein are intended to serve as a self-validating framework for researchers, scientists, and drug development professionals engaged in the synthesis and application of thiophene-substituted oxane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Landscape

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules.[2] For thiophene-substituted oxane derivatives, a detailed analysis of both ¹H and ¹³C NMR spectra provides critical information on connectivity, stereochemistry, and the electronic interplay between the aromatic thiophene and the saturated oxane ring.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of a thiophene-substituted oxane derivative can be conceptually divided into two key regions: the aromatic region corresponding to the thiophene protons and the aliphatic region of the oxane ring protons.

-

Thiophene Ring Protons (δ 6.5-8.0 ppm): The chemical shifts of the thiophene protons are highly sensitive to the substitution pattern and the electronic nature of the substituent.[2] For a 2-substituted thiophene, one can typically expect to see a characteristic set of three coupled protons. The proton at the 5-position (H5) is often the most deshielded, appearing furthest downfield, due to its proximity to the sulfur atom and the influence of the oxane substituent. The protons at the 3 and 4-positions (H3 and H4) will appear at slightly higher fields. The coupling constants are diagnostic: JH3-H4 is typically the largest (3-6 Hz), followed by JH4-H5 (3-5 Hz), and JH3-H5 is the smallest (1-3 Hz).

-

Oxane Ring Protons (δ 1.5-4.5 ppm): The protons on the oxane ring exhibit more complex splitting patterns due to diastereotopicity and conformational effects.

-

Anomeric Proton (adjacent to both the ring oxygen and the thiophene substituent): This proton is the most deshielded of the oxane protons, typically appearing in the range of δ 4.0-4.5 ppm. Its chemical shift is significantly influenced by the electronic properties of the thiophene ring.

-

Other Methylene Protons: The remaining methylene protons of the oxane ring will resonate between δ 1.5 and 4.0 ppm. The protons on the carbon adjacent to the ring oxygen (C6) will be more deshielded than the others.

-

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns of the oxane ring protons.[2] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for definitively assigning the proton and carbon signals, respectively.

¹³C NMR Spectroscopy: A Carbon-by-Carbon Blueprint

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers valuable insights into their electronic environment.

-

Thiophene Ring Carbons (δ 120-150 ppm): The carbon atom attached to the oxane ring (C2) will be significantly influenced by the substituent and will typically appear in the more downfield region of the aromatic carbons. The other thiophene carbons will resonate in the typical aromatic region.[3]

-

Oxane Ring Carbons (δ 20-80 ppm):

-

Anomeric Carbon: The carbon atom bonded to both the ring oxygen and the thiophene substituent is the most deshielded of the oxane carbons, appearing around δ 70-80 ppm.

-

Other Oxane Carbons: The remaining carbons of the oxane ring will appear at higher fields, with the carbon adjacent to the oxygen (C6) being more deshielded than the others.[4]

-

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a 2-(Thiophen-2-yl)oxane Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiophene H3 | ~6.9-7.2 | ~125-128 |

| Thiophene H4 | ~6.9-7.1 | ~127-130 |

| Thiophene H5 | ~7.2-7.5 | ~124-127 |

| Oxane Anomeric H | ~4.0-4.5 | ~70-80 |

| Oxane Other CH/CH₂ | ~1.5-4.0 | ~20-70 |

Experimental Protocol: NMR Data Acquisition

A general protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the thiophene-substituted oxane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[2]

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.[2] Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. In thiophene-substituted oxane derivatives, the IR spectrum will be a composite of the vibrational modes of both the thiophene and the oxane rings.

-

Thiophene Ring Vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.[5]

-

C=C Stretching: Aromatic ring stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ range.[6]

-

C-S Stretching: The C-S stretching vibration of the thiophene ring can be observed in the 800-600 cm⁻¹ region.[7]

-

-

Oxane Ring Vibrations:

-

C-H Stretching: Aliphatic C-H stretching vibrations are observed as strong bands in the 2950-2850 cm⁻¹ region.

-

C-O Stretching: The most characteristic vibration for the oxane ring is the strong C-O-C stretching band, which typically appears in the 1150-1050 cm⁻¹ region.

-

Causality in Spectral Interpretation: The presence of both aromatic and aliphatic C-H stretching bands, along with a strong C-O-C stretching band, is a clear indication of the presence of both the thiophene and oxane moieties.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molecular weight of the thiophene-substituted oxane derivative. The presence of sulfur can be identified by the M+2 isotopic peak, which will have an intensity of approximately 4.4% relative to the M⁺ peak.

-

Fragmentation Patterns: The fragmentation of these molecules is often initiated by the cleavage of the bond between the thiophene and oxane rings.

-

Cleavage of the C-C bond between the rings: This will lead to the formation of a thiophenyl cation and an oxanyl radical, or vice versa. The relative stability of the resulting carbocations will dictate the major fragmentation pathway.[8]

-

Fragmentation of the Oxane Ring: Ethers can undergo alpha-cleavage, where the C-C bond adjacent to the oxygen atom is broken.[9] This can lead to the loss of small neutral molecules like formaldehyde (CH₂O).

-

Fragmentation of the Thiophene Ring: The thiophene ring can undergo ring opening and fragmentation, although it is generally more stable than the oxane ring under electron impact.

-

Causality in Fragmentation: The fragmentation pattern is a direct consequence of the relative bond strengths and the stability of the resulting fragment ions. The presence of the heteroatoms (sulfur and oxygen) directs the fragmentation pathways.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation information. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for preserving the molecular ion.

-

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, each offering different advantages in terms of resolution and mass accuracy.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For thiophene-substituted oxane derivatives, the UV-Vis spectrum is dominated by the electronic transitions of the thiophene ring.

-

π → π Transitions:* The aromatic thiophene ring exhibits strong absorption in the UV region due to π → π* transitions. The position of the absorption maximum (λmax) is sensitive to the substitution on the ring. The oxane substituent will cause a slight bathochromic (red) shift compared to unsubstituted thiophene.

Causality in Absorption: The conjugation within the thiophene ring allows for the absorption of UV radiation, promoting electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The nature of the substituent on the thiophene ring can alter the energy gap between these orbitals, thus affecting the λmax.

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

-

Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm.

-

Blank Correction: Use the pure solvent as a blank to correct for any absorbance from the solvent itself.

Visualizations

Caption: General workflow for the synthesis and spectroscopic characterization of thiophene-substituted oxane derivatives.

Caption: Logical flow for structural elucidation using ¹H and ¹³C NMR data.

Conclusion

The spectroscopic analysis of thiophene-substituted oxane derivatives requires a multi-faceted approach, integrating data from NMR, IR, MS, and UV-Vis techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for the confident elucidation of the molecular architecture. This guide has outlined the fundamental principles, expected spectral features, and practical experimental protocols for the characterization of this important class of compounds. By understanding the causal links between molecular structure and spectroscopic output, researchers can accelerate the discovery and development of novel thiophene-oxane based therapeutics and functional materials.

References

-

Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. PubMed. Available at: [Link]

-

Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. MDPI. Available at: [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. Available at: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available at: [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available at: [Link]

-

An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships. RSC Publishing. Available at: [Link]

-

Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. CORE. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

-

1H solution NMR spectra of (a) thiophene[2]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Preprints.org. Available at: [Link]

-

Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. MDPI. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Available at: [Link]

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. National Institutes of Health. Available at: [Link]

-

Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. American Chemical Society. Available at: [Link]

-

Thiophene. NIST WebBook. Available at: [Link]

-

Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. MDPI. Available at: [Link]

-

Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journals. Available at: [Link]

Sources

- 1. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry [eurjchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(thiophen-2-yl)oxane-4-carboxylic acid

Here is the in-depth technical guide on the NMR and mass spectrometry of 4-(thiophen-2-yl)oxane-4-carboxylic acid.

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. 4-(thiophen-2-yl)oxane-4-carboxylic acid, a molecule incorporating a thiophene heterocycle, a saturated oxane ring, and a carboxylic acid function, presents a unique analytical challenge requiring a multi-technique spectroscopic approach. This guide provides a comprehensive technical overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous characterization of this compound. We will delve into the theoretical predictions of spectral data, causality-driven experimental protocols, and the interpretation of fragmentation and resonance patterns, grounded in authoritative principles of spectroscopic analysis.

Introduction: The Analytical Imperative

4-(thiophen-2-yl)oxane-4-carboxylic acid is a compound of interest due to the convergence of three pharmacologically and materially relevant moieties. The thiophene ring is a well-established bioisostere for the benzene ring and is a core component of numerous pharmaceuticals.[1] The oxane (tetrahydropyran) scaffold provides a saturated, heterocyclic framework that can influence solubility and conformational rigidity. Finally, the carboxylic acid group offers a key site for hydrogen bonding, salt formation, and metabolic activity.

Accurate structural confirmation and purity assessment are non-negotiable for advancing such a compound through the development pipeline. NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry delivers precise molecular weight information and reveals structural clues through controlled fragmentation. This document serves as a practical guide to leveraging these powerful techniques for the definitive analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and the chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, with distinct regions corresponding to the aromatic thiophene protons, the aliphatic oxane protons, and the highly deshielded carboxylic acid proton. The analysis is based on established chemical shift values for substituted thiophenes and saturated heterocycles.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

|---|---|---|---|---|

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[4][5] |

| H-5' (Thiophene) | ~7.6 - 7.8 | Doublet of Doublets (dd) | 1H | Deshielded due to proximity to sulfur and the electron-withdrawing effect of the substituent at C2'. Coupled to H-3' and H-4'.[1] |

| H-3' (Thiophene) | ~7.2 - 7.4 | Doublet of Doublets (dd) | 1H | Coupled to H-5' and H-4'. Its exact position is influenced by the bulky substituent at the adjacent carbon.[2] |

| H-4' (Thiophene) | ~7.0 - 7.1 | Doublet of Doublets (dd) | 1H | Coupled to both H-3' and H-5'. Typically the most upfield of the thiophene protons in a 2-substituted system.[6][7] |

| H-2, H-6 (Oxane, axial & eq.) | ~3.6 - 4.0 | Multiplet (m) | 4H | These protons are on carbons adjacent to the ring oxygen, causing significant deshielding.[8] Non-equivalence due to the C4-substituent will lead to complex splitting. |

| H-3, H-5 (Oxane, axial & eq.) | ~2.0 - 2.4 | Multiplet (m) | 4H | Protons alpha to the quaternary carbon (C4). They are deshielded compared to a standard alkane but less so than H-2/H-6.[5] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to hybridization and the electronic effects of neighboring atoms.[9]

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

|---|---|---|

| -COOH | 175 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded.[10] |

| C-2' (Thiophene) | 145 - 150 | Quaternary carbon attached to the oxane ring. Significantly deshielded by the sulfur and the substituent effect.[11] |

| C-5' (Thiophene) | ~128 | Aromatic CH carbon. |

| C-3' (Thiophene) | ~127 | Aromatic CH carbon. |

| C-4' (Thiophene) | ~126 | Aromatic CH carbon.[1][12] |

| C-2, C-6 (Oxane) | 65 - 70 | Carbons adjacent to the ring oxygen are significantly deshielded.[13] |

| C-4 (Oxane) | 45 - 50 | Quaternary (sp³) carbon, deshielded by attachment to the thiophene ring and carboxylic acid. |

| C-3, C-5 (Oxane) | 30 - 35 | Standard aliphatic carbons in a six-membered ring. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(thiophen-2-yl)oxane-4-carboxylic acid.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO is causal; it is an excellent solvent for carboxylic acids and shifts the residual water peak away from analyte signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is critical for resolving complex multiplets.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set to approximately 15 ppm to ensure all signals, from TMS to the carboxylic acid proton, are captured.

-

Number of Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full proton relaxation, ensuring accurate signal integration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: Set to approximately 220 ppm.

-

Number of Scans: Acquire 1024-4096 scans, as the ¹³C isotope has low natural abundance (~1.1%).

-

Relaxation Delay (d1): Use a delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for determining the molecular weight of the analyte and providing structural information through fragmentation analysis. Given the polarity and thermal lability of the carboxylic acid group, Electrospray Ionization (ESI) is the method of choice.[14]

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₁₀H₁₂O₃S, with a monoisotopic mass of approximately 212.05 Da.

-

Negative Ion Mode (ESI-): This is the preferred mode due to the acidic nature of the carboxylic acid, which readily deprotonates to form the [M-H]⁻ ion. We expect a strong signal at m/z 211.04 .

-

Positive Ion Mode (ESI+): Protonation can also occur, likely on the thiophene sulfur or carbonyl oxygen, yielding an [M+H]⁺ ion at m/z 213.06 .

Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion is expected to yield characteristic fragments. The primary fragmentation pathway involves the loss of carbon dioxide, a hallmark of gas-phase carboxylate ion chemistry.[15][16]

Table 3: Predicted Key Fragments in ESI- MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Loss |

|---|---|---|---|

| 211.04 | 167.05 | 44.00 Da | CO₂ |

| 211.04 | 193.03 | 18.01 Da | H₂O |

The fragmentation cascade provides a fingerprint for the molecule, confirming the presence of the carboxylic acid and providing insights into the stability of the resulting carbocation/carbanion.

Visualization of Key Analytical Workflows

A logical workflow ensures that all necessary data is collected efficiently for complete structural elucidation.

Caption: Overall analytical workflow for spectroscopic characterization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Carbon‐13 NMR spectra of saturated heterocycles: VIII—tetrahydrofurans and 1,3‐dioxolanes | Semantic Scholar [semanticscholar.org]

- 14. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Foreword: The Thiophene Scaffold—A Privileged Core in Modern Science

An In-Depth Technical Guide to the Crystal Structure of Thiophene-Containing Heterocyclic Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, has risen from its discovery as a mere contaminant in benzene to a cornerstone of medicinal chemistry and materials science.[1][2] Its significance is rooted in its unique electronic properties and its role as a bioisostere for the benzene ring, which allows it to modulate the function of phenyl-containing molecules, often enhancing potency, selectivity, and pharmacokinetic profiles.[1][3] In the pharmaceutical industry, numerous approved drugs, including clopidogrel, olanzapine, and ticarcillin, feature a thiophene core, highlighting its profound impact on therapeutics.[1][4]

The three-dimensional arrangement of these molecules in the solid state—their crystal structure—is not a trivial detail. It governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability.[5][6] For drug development professionals, an uncontrolled polymorphic transformation can lead to the failure of a drug product. Therefore, a deep understanding of the principles governing the crystal packing of thiophene-containing compounds is paramount for designing robust and effective active pharmaceutical ingredients (APIs). This guide provides a technical exploration of the solid-state landscape of thiophene heterocycles, from the fundamental intermolecular forces that guide their assembly to the experimental and computational workflows used to elucidate their structures.

Part 1: The Solid-State Chemistry of Thiophene Derivatives

The crystal structure of an organic molecule is a delicate balance of competing non-covalent interactions. For thiophene-based systems, the interplay of these forces is particularly rich due to the electronic nature of the sulfur-containing ring.

The Role of Non-Covalent Interactions

The assembly of thiophene derivatives into ordered crystal lattices is primarily dictated by a suite of non-covalent interactions. The aromatic nature of the thiophene ring facilitates π-π stacking, while the sulfur atom introduces the possibility of more specific interactions like chalcogen bonding.[7] The functionalization of the thiophene ring can introduce hydrogen and halogen bond donors and acceptors, adding further layers of control over the supramolecular architecture.[7][8]

-

π-π Stacking: The electron-rich nature of the thiophene ring promotes stacking interactions, which are crucial for the charge transport properties in organic electronic materials.[9]

-

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding (e.g., amides, carboxylic acids) often leads to highly predictable and robust structural motifs, such as chains or dimers.

-

Chalcogen Bonding: The sulfur atom in the thiophene ring can act as a chalcogen bond donor, interacting with electron-rich atoms. This directional interaction provides a powerful tool for crystal engineering.[7]

-

Halogen Bonding: Introducing halogen substituents allows for directional interactions with other electronegative atoms, guiding the crystal packing in a predictable manner.

Polymorphism: The Critical Challenge in Drug Development

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures.[10] These different forms, or polymorphs, can exhibit significantly different physical properties.[5][6] It is estimated that over 50% of all APIs exist in at least two polymorphic forms.[10] The discovery of a new, more stable polymorph late in the development process can have catastrophic consequences, making polymorph screening an indispensable step.

The key causality is that the thermodynamically most stable crystal form is generally desired for a pharmaceutical formulation to ensure long-term stability and consistent performance.[10] An unstable form could convert to a more stable, less soluble form over time, altering the drug's bioavailability.

Part 2: Experimental Determination of Crystal Structure

The definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state is Single-Crystal X-ray Diffraction (SCXRD).[11] However, the success of this technique is entirely contingent on the ability to grow high-quality single crystals.

The Art and Science of Crystal Growth

Growing single crystals suitable for X-ray analysis is often considered an art, but it is grounded in the scientific principles of solubility and supersaturation. The primary goal is to allow molecules to transition slowly from a disordered state (in solution) to a highly ordered crystalline state. Rapid crystallization often leads to small or poorly ordered crystals.[12]

The choice of crystallization method depends on the compound's properties, such as its solubility and the quantity of material available.[13]

1. Slow Evaporation:

-

Principle: The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.

-

Causality: This method is chosen for its simplicity and effectiveness when a moderate amount of material is available and the compound is stable under ambient conditions.[13][14] A solvent in which the compound is moderately soluble is ideal.[14]

-

Step-by-Step:

-

Prepare a nearly saturated solution of the purified compound in an appropriate, clean solvent.

-

Filter the solution to remove any particulate matter, which can act as unwanted nucleation sites.[14]

-

Transfer the filtrate to a clean vial.

-

Cover the vial in a way that permits slow solvent evaporation (e.g., with perforated parafilm or aluminum foil).[12][15]

-

Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[12]

-

2. Vapor Diffusion:

-

Principle: An "anti-solvent" (a solvent in which the compound is insoluble) slowly diffuses in the vapor phase into a solution of the compound, reducing its solubility and inducing crystallization.

-

Causality: This is often the best method when only milligram quantities of the compound are available, as it allows for very slow and controlled changes in solubility.[13] It requires a binary solvent system where the solvents are miscible.[12]

-

Step-by-Step:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.

-

Place this solution in a small, open container (e.g., a small test tube).

-

Place the small container inside a larger, sealed vessel (e.g., a beaker or jar) that contains a more volatile anti-solvent.

-

Seal the larger vessel and leave it undisturbed. The anti-solvent will slowly diffuse into the compound's solution, inducing crystallization.

-

3. Slow Cooling:

-

Principle: Leverages the temperature-dependent solubility of a compound. A saturated solution prepared at a higher temperature becomes supersaturated as it is slowly cooled.

-

Causality: This method is effective for compounds that show a significant difference in solubility with temperature.[12] The key to success is a very slow cooling rate to prevent the formation of many small crystals.

-

Step-by-Step:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).

-

Ensure all solid has dissolved.

-

Place the sealed container in an insulated vessel (like a Dewar flask filled with hot water) to ensure the cooling process is very gradual.[12]

-

Allow the setup to cool to room temperature over 24-48 hours.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Harnessing non-covalent interactions in modified thiophenes: structural design and applications in materials and biological sciences - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Non-Covalent Interactions and Helical Packing in Thiophene-Phenylene Copolymers: Tuning Solid-State Ordering and Charge Transport for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polymorphism – All About Drugs [allfordrugs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How To [chem.rochester.edu]

- 15. chem.tamu.edu [chem.tamu.edu]

An In-depth Technical Guide to the Discovery and Isolation of Novel Thiophene Carboxylic Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies and strategic considerations for the discovery, synthesis, and isolation of novel thiophene carboxylic acids. Thiophene-based compounds are of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The thiophene ring serves as a versatile scaffold in medicinal chemistry, and the introduction of a carboxylic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1]

Strategic Approaches to Novel Thiophene Carboxylic Acid Synthesis

The design of novel thiophene carboxylic acids is often guided by the desired biological target and the structure-activity relationship (SAR) studies of existing compounds. The synthetic strategy is paramount in achieving the desired substitution patterns and functional group diversity. Several classical and modern synthetic routes are employed for the construction of the thiophene ring, which can then be functionalized with a carboxylic acid group.

Foundational Ring Synthesis Methodologies

The choice of the primary ring synthesis method is dictated by the availability of starting materials and the desired substitution pattern on the thiophene ring.

-

Paal-Knorr Thiophene Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[3][4][5][6] It is a robust method for preparing a variety of substituted thiophenes.[5][6] The mechanism involves the sulfurization and subsequent dehydration of the dicarbonyl compound.[6]

-

Gewald Aminothiophene Synthesis: This multicomponent reaction is highly valuable for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[7][8][9] The resulting 2-aminothiophene is a versatile intermediate that can be further modified, for instance, by diazotization followed by substitution to introduce a carboxylic acid group.[10]

-

Fiesselmann Thiophene Synthesis: This method provides a regiocontrolled route to substituted thiophenes through the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other activated alkynes.[11][12] It is particularly useful for synthesizing thiophenes with specific substitution patterns that might be difficult to achieve with other methods.[12]

-

Hinsberg Thiophene Synthesis: This synthesis involves the reaction of an α-diketone with a thiodiacetate ester to yield a thiophene dicarboxylate.[13][14] This method is advantageous as it directly installs carboxylate groups onto the thiophene ring.[13]

The following diagram illustrates the general workflow for selecting a synthetic strategy.

Caption: Strategic workflow for novel thiophene carboxylic acid discovery.

Introduction of the Carboxylic Acid Moiety

Once the thiophene ring is synthesized, the carboxylic acid group can be introduced through various functionalization reactions. The choice of method depends on the stability of the thiophene derivative and the presence of other functional groups.

| Method | Precursor | Reagents | Key Considerations |

| Carbonation of Organometallics | Halogenated Thiophene | n-BuLi or Mg, then CO₂ | Requires anhydrous conditions; regioselective. |

| Oxidation of Side Chains | Alkyl or Formyl Thiophene | KMnO₄, H₂CrO₄, or Ag₂O | Harsh conditions may not be suitable for sensitive substrates. |

| Hydrolysis of Nitriles | Cyanothiophene | H⁺/H₂O or OH⁻/H₂O | Can be a robust method if the nitrile is accessible. |

| Palladium-Catalyzed Carbonylation | Halogenated Thiophene | CO, Pd catalyst, alcohol, then hydrolysis | Milder conditions than traditional oxidation.[15] |

Experimental Protocols for Key Syntheses

The following protocols are representative examples of the synthesis of substituted thiophenes that can serve as precursors to novel thiophene carboxylic acids.

Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol describes the synthesis of a polysubstituted 2-aminothiophene.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or DMF.

-

Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq), to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

The mechanism of the Gewald reaction is thought to proceed through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[7][8]

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Protocol: Fiesselmann Synthesis for Regiocontrolled Thiophene Formation

This protocol outlines a Fiesselmann synthesis to produce a substituted thiophene carboxylate.

-

Reaction Setup: To a solution of an α,β-acetylenic ester (1.0 eq) in a polar aprotic solvent like DMF, add a thioglycolate derivative (e.g., methyl thioglycolate) (1.1 eq).

-

Base-Catalyzed Condensation: Cool the mixture in an ice bath and add a base such as sodium methoxide or potassium tert-butoxide (1.1 eq) portion-wise.

-

Reaction Progression: Allow the reaction to stir at room temperature. The progress is monitored by TLC.

-

Cyclization and Aromatization: Upon completion of the initial addition, the reaction mixture is typically heated to induce cyclization and aromatization to the thiophene ring.

-

Work-up and Purification: The reaction is quenched with a weak acid (e.g., acetic acid) and the product is extracted with an organic solvent. Purification is achieved through column chromatography or recrystallization.

Isolation and Purification of Novel Thiophene Carboxylic Acids

The isolation of thiophene carboxylic acids often presents challenges due to their polarity and potential for side reactions. A systematic approach to purification is crucial.

-

Acid-Base Extraction: This is a primary and highly effective method for separating carboxylic acids from neutral or basic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., NaHCO₃ or NaOH). The carboxylate salt partitions into the aqueous layer. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.

-

Crystallization: For solid thiophene carboxylic acids, recrystallization is a powerful purification technique. The choice of solvent is critical and is determined empirically. A good solvent will dissolve the compound when hot but not at room temperature.

-

Chromatography:

-

Column Chromatography: Silica gel chromatography is commonly used. A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid is often employed as the eluent to ensure the carboxylic acid remains protonated and elutes properly.

-

Preparative HPLC: For difficult separations or for obtaining highly pure material, reverse-phase preparative HPLC is the method of choice. A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is used.

-

Structural Characterization and Validation

Unambiguous characterization of a novel thiophene carboxylic acid is essential. A combination of spectroscopic techniques is employed.

| Technique | Information Provided |

| ¹H and ¹³C NMR | Provides detailed information about the carbon-hydrogen framework, substitution patterns, and the presence of functional groups.[16] |

| FT-IR Spectroscopy | Confirms the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.[16][17] |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the elemental composition (High-Resolution MS). Fragmentation patterns can aid in structure elucidation.[18] |

| UV-Vis Spectroscopy | Provides information about the electronic conjugation within the molecule. The absorption maxima can be characteristic of the thiophene chromophore.[17][18] |

| Elemental Analysis | Confirms the elemental composition of the pure compound.[18] |

The following diagram outlines the workflow for purification and characterization.

Caption: Workflow for the isolation and characterization of novel thiophene carboxylic acids.

Conclusion

The discovery and isolation of novel thiophene carboxylic acids is a multi-faceted process that requires a strong foundation in synthetic organic chemistry, purification science, and analytical chemistry. By carefully selecting the synthetic strategy based on the target molecule and employing a systematic approach to isolation and characterization, researchers can efficiently access new chemical entities with the potential for significant biological activity. The methodologies outlined in this guide provide a robust framework for navigating the challenges and opportunities in this exciting area of research.

References

- Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Thiophene. Retrieved from [Link]

- Traversone, A., & Brill, W. (2007). De novo synthesis of thiophenes on a polymeric support. Tetrahedron Letters, 48(22), 3859-3861.

- Shashidhara, G.S. et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 25(01), 2415-2422.

- Liu, Z., & Greaney, M. F. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.

-

Liu, Z., & Greaney, M. F. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PubMed. Retrieved from [Link]

- Kaur, N. et al. (2015).

- Khusnutdinov, R. I. et al. (2004).

- Limban, C. et al. (2011). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia, 59(4), 489-499.

- CN101906092B - Preparation method of 2-thiophenecarboxylic acid. (n.d.). Google Patents.

- Li, J. J. (2009). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Name Reactions in Heterocyclic Chemistry II.

- Johnson, D. R. et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1257-1267.

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

- El-Sayed, N. N. E. (2024). Biological Activities of Thiophenes. Encyclopedia.pub.

- Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739-1742.

- Bakhite, E. A. et al. (2014). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.

- Çetin, A. et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 6(2), 193-202.

- de Oliveira, R. et al. (2021).

-

ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved from [Link]

- Science of Synthesis. (n.d.).

- Gemoets, H. P. L. et al. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 83(15), 8035-8044.

-

SlideShare. (2017). Synthesis of Furan and Thiophene. Retrieved from [Link]